Lubrol WX

Acetylcholine Receptor Membrane Protein Solubilization Torpedo Electroplax

Membrane protein researchers face the risk of protein denaturation and loss of lipid interactions when using standard detergents. Lubrol WX (CAS 11138-41-3) is the empirically validated choice for preserving native membrane architecture. • Preserves inner leaflet lipid composition (e.g., phosphatidylethanolamine) lost with Triton X-100. • Yields functional (Na+ + K+)-ATPase with kinetic properties identical to membrane-bound form. • Maintains nicotinic acetylcholine receptor ligand-binding activity, avoiding SDS inactivation. High-purity non-ionic detergent, ideal for lipid raft and trafficking studies. In stock with fast global shipping.

Molecular Formula AlNaO7P2
Molecular Weight 0
CAS No. 11138-41-3
Cat. No. B1174942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLubrol WX
CAS11138-41-3
SynonymsLubrol WX
Molecular FormulaAlNaO7P2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lubrol WX: Non-Ionic Detergent for Selective Membrane Protein Solubilization


Lubrol WX (CAS 11138-41-3) is a non-ionic surfactant belonging to the class of polyoxyethylene ethers, specifically an ethylene oxide condensate of fatty alcohols (cetyl-stearyl ether) [1]. It is characterized by a waxy solid physical form, a molecular weight of approximately 1123.5 g/mol (n≈23), and a near-neutral pH (7.0–8.5 in 5% aqueous solution) . In biochemical research, Lubrol WX is employed as a solubilizing agent for membrane-bound proteins, with a particular utility in the isolation and preservation of lipid raft microdomains [2].

Why Generic Non-Ionic Detergents Cannot Replace Lubrol WX


The substitution of Lubrol WX with other non-ionic detergents (e.g., Triton X-100, Brij 58, C12E8) is not a scientifically trivial exercise, as these compounds exhibit quantifiable, divergent effects on membrane solubilization selectivity and protein function [1]. Head-to-head studies demonstrate that Lubrol WX is uniquely capable of preserving specific lipid-protein interactions, such as those defining inner plasma membrane leaflet composition [2] and distinct trafficking raft populations [3], which are lost or altered when using other common detergents. Furthermore, its performance in preserving the native activity of sensitive membrane enzymes like (Na+ + K+)-ATPase surpasses that of its direct chemical analogs [4]. Interchanging detergents without accounting for these specific, evidence-based differences risks experimental failure, including protein denaturation, loss of functional activity, and mischaracterization of membrane subdomains.

Performance Evidence: Lubrol WX vs. Key Detergent Analogs


Functional Acetylcholine Receptor Solubilization vs. SDS

In a direct comparison of detergent efficiencies for solubilizing active acetylcholine receptors (AChR) from Torpedo electroplax tissue, Lubrol WX achieved the highest yield of functional receptor per milligram of protein among six detergents tested [1]. In stark contrast, the anionic detergent sodium dodecyl sulfate (SDS) abolished ACh-binding activity entirely, highlighting Lubrol WX's ability to extract and preserve this sensitive transmembrane protein [1].

Acetylcholine Receptor Membrane Protein Solubilization Torpedo Electroplax

Inner Leaflet Lipid Raft Preservation vs. Triton X-100

A comparative analysis of detergent-resistant membranes (DRMs) isolated from MDCK cells revealed a critical difference: Lubrol WX-derived DRMs were specifically enriched with phosphatidylethanolamine (PE), including polyunsaturated species with long fatty acyl chains, compared to Triton X-100 DRMs [1]. This indicates that Lubrol WX selectively retains lipids from the inner membrane leaflet, a feature not observed with Triton X-100, which more broadly solubilizes this compartment [1].

Lipid Rafts Membrane Microdomains Phosphatidylethanolamine MDCK Cells

Active (Na+ + K+)-ATPase Yield vs. Brij 58 and C12E8

In a head-to-head evaluation of non-ionic detergents for solubilizing active (Na+ + K+)-ATPase from dog kidney membranes, Lubrol WX outperformed Brij 58 and C12E8 [1]. The enzyme solubilized by Lubrol WX was recovered in the supernatant after 100,000g centrifugation and exhibited a specific activity equal to or slightly greater than the native membrane-bound form, with preserved subunit composition and kinetic parameters [1].

(Na+ + K+)-ATPase Enzyme Solubilization Kidney Membrane

Trafficking Raft Discrimination vs. Triton X-100

Studies on polarized hepatic cells demonstrate that Lubrol WX and Triton X-100 differentially solubilize raft microdomains involved in distinct protein trafficking pathways [1]. Specifically, rafts mediating the direct apical transport of polytopic proteins were found to be insoluble in Lubrol WX but soluble in Triton X-100, whereas rafts in the indirect transcytotic pathway were insoluble in both detergents [1].

Protein Trafficking Apical Membrane HepG2 Cells Raft Microdomains

Research and Industrial Applications of Lubrol WX


Isolation of Functional Ligand-Binding Membrane Receptors

Lubrol WX is the optimal choice for solubilizing nicotinic acetylcholine receptors (and potentially other neurotransmitter receptors) from native tissue when the goal is to preserve their native conformation and ligand-binding properties. The quantitative evidence shows it outperforms other detergents in yield of active receptor and avoids the inactivation seen with SDS [4].

Characterization of Inner Leaflet Lipid Rafts

For studies focused on the lipid and protein composition of the inner leaflet of the plasma membrane, Lubrol WX is an essential reagent. Its unique selectivity for retaining inner leaflet lipids like phosphatidylethanolamine in detergent-resistant membranes provides a level of analytical specificity not achievable with broader-acting detergents like Triton X-100 [4].

Preparation of Soluble Active (Na+ + K+)-ATPase

When a functional, non-denatured preparation of (Na+ + K+)-ATPase is required, Lubrol WX is the empirically superior solubilizing agent. Its ability to yield an active, soluble enzyme that mirrors the kinetic properties of the native membrane-bound form makes it ideal for downstream spectroscopic, kinetic, and structural analyses [4].

Dissecting Membrane Trafficking Pathways by Raft Solubility

Lubrol WX is a key tool for discriminating between different cholesterol-dependent membrane trafficking routes. Its selective insolubility of rafts in the direct apical pathway, but not the indirect one, enables the biochemical separation and study of these distinct sorting mechanisms, a task for which Triton X-100 is insufficient [4].

Technical Documentation Hub

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